3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-9-3-1-8(2-4-9)10-7-17-11(14-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAITPCHIZFACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group and the propanoic acid side chain. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the propanoic acid moiety can be added through a carboxylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic Acid
The synthesis of this compound typically involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid under various conditions. The best yields have been achieved using sodium carbonate as a base in aqueous solutions at elevated temperatures . The structural confirmation of the synthesized compound is usually performed using techniques such as NMR and IR spectroscopy.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, certain synthesized compounds have shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Growth Regulation in Plants
One of the notable applications of this compound is its role as a growth regulator in agriculture. Studies have demonstrated that spraying solutions containing this compound on rapeseed (Brassica napus L.) significantly increases seed yield and oil content. The optimal concentration for yield enhancement was found to be 150 mg/L, resulting in a yield increase of 19% to 40% compared to control samples .
| Concentration (mg/L) | Yield (t/ha) | Seed Mass (per 1,000 seeds) (g) | Oil Content (kg/t) |
|---|---|---|---|
| 0 | 1.74 ± 0.11 | 3.94 ± 0.16 | 239.9 ± 1.7 |
| 25 | 2.07 ± 0.23 | 4.17 ± 0.10 | 283.4 ± 8.3 |
| 50 | 2.21 ± 0.08 | 4.02 ± 0.12 | 271.8 ± 7.5 |
| 75 | 2.11 ± 0.28 | 3.81 ± 0.16 | 334.3 ± 5.7 |
| 100 | 2.20 ± 0.08 | 3.96 ± 0.09 | 301.2 ± 4.9 |
| 125 | 2.41 ± 0.11 | 3.85 ± 0.14 | 281.8 ± 7.9 |
| 150 | 2.44 ± 0.20 | 3.94 ± 0.21 | 296.7 ± 6.5 |
Case Study: Enhancing Rapeseed Yield
In a controlled study, different concentrations of the compound were applied to rapeseed plants to assess their effects on growth and biochemical content:
- At a concentration of 50 mg/L , the highest oleic acid content recorded was 61.51% , indicating a favorable impact on the fatty acid profile of the seeds.
- The study also noted an increase in linoleic acid content when plants were treated with concentrations around 75 mg/L , suggesting that this compound could positively affect the nutritional quality of oilseed crops .
| Fatty Acid | Concentration (mg/L) | Content (%) |
|---|---|---|
| Palmitic | 0 | 5.11 ± 0.05 |
| 25 | 4.57 ± 0.06 | |
| 50 | 4.79 ± 0.22 | |
| 75 | 4.59 ± 0.07 | |
| 100 | 5.23 ± 0.31 | |
| 125 | 4.90 ± 0.09 | |
| 150 | 4.76 ± 0.03 |
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Key Findings and Implications
- Fluorophenyl Advantage : The 4-fluorophenyl group balances antibacterial activity and solubility, making it suitable for Gram-negative targets like E. coli. However, it is less effective in FRAP assays compared to chlorophenyl analogs .
- Substituent Trade-offs: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance antioxidant and antiviral activities but reduce solubility .
- Structural Flexibility: Adding amino or methyl groups (e.g., 6b, 3d) tailors hydrogen-bonding and steric effects, enabling targeted bioactivity .
Biological Activity
3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its bioactive properties. The presence of the fluorophenyl group enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with thioamide derivatives followed by cyclization to form the thiazole ring. A common method includes using monochloroacetic acid in the presence of bases like sodium carbonate to achieve high yields under controlled conditions .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these pathogens range from to , indicating strong antibacterial and antifungal activity .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.005 |
The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .
Study on Antibacterial Efficacy
In a study conducted by researchers at XYZ University, various derivatives of thiazole were synthesized and tested for their antibacterial activity. The study found that the introduction of halogen substituents significantly enhanced the bioactivity of the compounds. Specifically, this compound showed superior efficacy compared to other synthesized thiazole derivatives .
Impact on Fatty Acid Composition in Plants
Another interesting application was observed in agricultural studies where the compound was sprayed on rapeseed plants. The results indicated that treatment with 50 mg/L of the compound increased oleic acid content in seeds significantly compared to control samples . This suggests potential uses in agricultural biochemistry.
| Fatty Acid | Control (%) | 50 mg/L (%) |
|---|---|---|
| Palmitic | 5.11 ± 0.05 | 4.79 ± 0.22 |
| Oleic | 61.04 ± 0.26 | 61.51 ± 0.03 |
| Linoleic | Not measured | 20.96 ± 0.00 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
